molecular formula C28H20N2O4 B14899424 4,4'-(Anthracene-9,10-diyl)bis(2-aminobenzoicacid)

4,4'-(Anthracene-9,10-diyl)bis(2-aminobenzoicacid)

Cat. No.: B14899424
M. Wt: 448.5 g/mol
InChI Key: QIVVQXQKYWFGJX-UHFFFAOYSA-N
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Description

4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) is an organic compound that features an anthracene core with two aminobenzoic acid groups attached at the 9 and 10 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) typically involves the Suzuki coupling reaction. This reaction is performed between 9,10-dibromoanthracene and 4-carboxyphenylboronic acid in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) are not well-documented, the general approach would likely involve scaling up the Suzuki coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism by which 4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) exerts its effects is largely dependent on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Anthracene-9,10-diyl)bis(2-aminobenzoic acid) is unique due to the presence of both amino and carboxylic acid groups, which enhance its versatility in chemical reactions and applications. The combination of these functional groups with the anthracene core provides a compound with significant potential in various fields of research and industry .

Properties

Molecular Formula

C28H20N2O4

Molecular Weight

448.5 g/mol

IUPAC Name

2-amino-4-[10-(3-amino-4-carboxyphenyl)anthracen-9-yl]benzoic acid

InChI

InChI=1S/C28H20N2O4/c29-23-13-15(9-11-21(23)27(31)32)25-17-5-1-2-6-18(17)26(20-8-4-3-7-19(20)25)16-10-12-22(28(33)34)24(30)14-16/h1-14H,29-30H2,(H,31,32)(H,33,34)

InChI Key

QIVVQXQKYWFGJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC(=C(C=C4)C(=O)O)N)C5=CC(=C(C=C5)C(=O)O)N

Origin of Product

United States

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